3-Methoxy-1-methyl-1H-indazol-5-amine
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Overview
Description
3-Methoxy-1-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a methoxy group at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted indazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate protein-protein interactions, and affect cellular signaling pathways. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazol-5-amine: Lacks the methoxy group at the 3-position.
3-Methoxy-1H-indazol-5-amine: Lacks the methyl group at the 1-position.
3-Methoxy-1-methyl-1H-indazole: Lacks the amine group at the 5-position.
Uniqueness
3-Methoxy-1-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and amine groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methoxy-1-methylindazol-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-3-6(10)5-7(8)9(11-12)13-2/h3-5H,10H2,1-2H3 |
InChI Key |
UKSSYKBHYRUULM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)OC |
Origin of Product |
United States |
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